2-[4-(Chloromethyl)phenyl]pyrimidine
Overview
Description
2-[4-(Chloromethyl)phenyl]pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 4-(chloromethyl)phenyl group. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Pyrimidines, in general, are known to interact with a variety of biological targets, including enzymes and receptors, and play crucial roles in numerous biochemical processes .
Mode of Action
Pyrimidines, as a class, are known to interact with their targets in a variety of ways, often acting as inhibitors or modulators .
Biochemical Pathways
, pyrimidines are known to be involved in a wide range of biochemical processes. They can affect the expression and activities of certain vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
It’s known that pyrimidines can exhibit a range of pharmacological effects, including anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
2-[4-(Chloromethyl)phenyl]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can bind to nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins . This modulation of gene expression can lead to reduced inflammation and improved cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s interaction with COX-2 results in the inhibition of prostaglandin E2 (PGE2) production, a key mediator of inflammation . Furthermore, this compound can inhibit the activation of NF-κB, thereby reducing the transcription of inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity for extended periods . Prolonged exposure may lead to gradual degradation, affecting its efficacy in long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties without significant adverse effects . Higher doses may lead to toxicity, manifesting as liver damage or gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound’s metabolism can affect metabolic flux and alter metabolite levels, influencing its overall biochemical activity. Understanding these metabolic pathways is vital for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in target tissues . This selective distribution enhances its therapeutic potential by concentrating its effects in specific areas of the body.
Subcellular Localization
This compound exhibits distinct subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . This subcellular targeting is crucial for its precise biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chloromethyl)phenyl]pyrimidine typically involves the reaction of 4-(chloromethyl)benzaldehyde with a suitable pyrimidine precursor under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium-catalyzed cross-coupling of boronic acids with halides . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Chloromethyl)phenyl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Formation of new derivatives with substituted functional groups.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
2-[4-(Chloromethyl)phenyl]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
2-[4-(Chloromethyl)phenyl]pyrimidine can be compared with other pyrimidine derivatives, such as:
2-Chloro-4-methylpyridine: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
4,6-Dichloropyrimidine: Another pyrimidine derivative with different reactivity and applications.
2-Amino-4-chloropyrimidine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZLFVLHAHBXGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640273 | |
Record name | 2-[4-(Chloromethyl)phenyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-48-0 | |
Record name | 2-[4-(Chloromethyl)phenyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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